molecular formula C14H9BrN4O2 B2491185 3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde CAS No. 847752-18-5

3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde

Cat. No.: B2491185
CAS No.: 847752-18-5
M. Wt: 345.156
InChI Key: JJVVMJJILIKZCY-UHFFFAOYSA-N
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Description

3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde is a versatile chemical compound with the molecular formula C14H9BrN4O2. It is known for its intricate molecular structure and is used in various scientific research applications. This compound is characterized by the presence of a bromine atom, a phenyl group, and a tetrazole ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde typically involves the following steps:

    Tetrazole Formation: The formation of the tetrazole ring through a cyclization reaction.

    Coupling Reaction: The coupling of the brominated benzaldehyde with the tetrazole ring.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde is used in a wide range of scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and tetrazole ring play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzene
  • 4-(1-Phenyltetrazol-5-yl)oxybenzaldehyde
  • 3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzoic acid

Uniqueness

3-Bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both a bromine atom and a tetrazole ring makes it particularly valuable in synthetic chemistry and research .

Properties

IUPAC Name

3-bromo-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2/c15-12-8-10(9-20)6-7-13(12)21-14-16-17-18-19(14)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVVMJJILIKZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=C(C=C(C=C3)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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